2-(propan-2-yl)-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-(propan-2-yl)-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound with a molecular formula of C19H25N5O2S and a molecular weight of 387.5. This compound is characterized by its unique structure, which includes a benzimidazole core, an azetidine ring, and a pyrazole sulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as benzimidazole derivatives, azetidine precursors, and pyrazole sulfonyl chlorides under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form corresponding oxides.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The pyrazole sulfonyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(propan-2-yl)-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring and pyrazole sulfonyl group may also contribute to its biological effects by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(propan-2-yl)-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole include other benzimidazole derivatives, azetidine-containing compounds, and pyrazole sulfonyl derivatives. These compounds share structural similarities but may differ in their specific biological activities and chemical properties. For example, other benzimidazole derivatives may have different substituents on the benzimidazole core, leading to variations in their biological effects .
Properties
IUPAC Name |
2-propan-2-yl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-12(2)19-20-16-8-6-7-9-17(16)24(19)15-10-23(11-15)27(25,26)18-13(3)21-22(5)14(18)4/h6-9,12,15H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXZQSUADIBHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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